molecular formula C24H17FN4O B2440033 (3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone CAS No. 950121-67-2

(3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

Cat. No.: B2440033
CAS No.: 950121-67-2
M. Wt: 396.425
InChI Key: ZUMBCVREGBSWRD-UHFFFAOYSA-N
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Description

(3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C24H17FN4O and its molecular weight is 396.425. The purity is usually 95%.
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Properties

IUPAC Name

[5-(4-fluorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O/c25-19-9-6-16(7-10-19)21-15-23(18-8-11-20-22(14-18)27-13-12-26-20)29(28-21)24(30)17-4-2-1-3-5-17/h1-14,23H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMBCVREGBSWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone , also known by its CAS number 1010914-92-7, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant data tables and research findings.

Molecular Formula: C20_{20}H17_{17}FN4_{4}O
Molecular Weight: 348.4 g/mol
Structure: The compound features a pyrazole ring substituted with a quinoxaline moiety and a fluorophenyl group, contributing to its biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown effective inhibition of various cancer cell lines. For instance:

  • In vitro studies demonstrated that compounds similar to this compound inhibit cell proliferation in cancer models with IC50_{50} values comparable to established chemotherapeutics .
Cell Line IC50_{50} (µM) Reference
MCF-70.08
HeLa0.15
A5490.10

2. Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies have shown:

  • In vivo models using carrageenan-induced paw edema demonstrated that the compound significantly reduces inflammation compared to control groups .
Model Dose (mg/kg) Inflammation Reduction (%) Reference
Carrageenan-induced edema1075
Acetic acid-induced permeability2068

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. The compound has shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) tests reveal that the compound inhibits growth in both Gram-positive and Gram-negative bacteria .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

4. Neuroprotective Effects

Recent studies suggest that the compound may possess neuroprotective properties by inhibiting monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter degradation:

  • Compounds with similar structures have been shown to exhibit reversible inhibition of MAO-A and MAO-B, leading to increased levels of neurotransmitters such as serotonin and dopamine .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of pyrazole derivatives showed that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, the compound was found to reduce levels of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .

Scientific Research Applications

Biological Properties

Research indicates that compounds containing the quinoxaline and pyrazoline moieties exhibit various biological activities, including:

  • Anticancer Activity : Several studies have shown that pyrazoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds similar to (3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone have been evaluated for their ability to inhibit kinases involved in tumor growth .
  • Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Studies have reported that pyrazoline derivatives exhibit significant antibacterial and antifungal activities against various pathogens, including drug-resistant strains .

Case Study 1: Anticancer Activity

In vitro studies have shown that derivatives of this compound inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves inducing apoptosis and inhibiting key signaling pathways like PI3K/Akt .

Case Study 2: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of related compounds in animal models of inflammation. The results indicated a significant reduction in inflammation markers and pain relief comparable to standard anti-inflammatory drugs.

Case Study 3: Antimicrobial Efficacy

Research on the antimicrobial properties of similar pyrazoline derivatives revealed potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, suggesting potential for development as new antimicrobial agents .

Chemical Reactions Analysis

Step 1: Formation of Pyrazole Core

  • Cyclocondensation : Quinoxaline-6-carbaldehyde reacts with hydrazine derivatives under microwave-assisted conditions to form the dihydropyrazole ring .

  • Example : Reaction of 4-nitrophenylhydrazine with 1,3-dicarbonyl compounds yields pyrazole intermediates .

Step 2: Alkylation and Functionalization

  • Alkylation : NaH in anhydrous DMF facilitates the introduction of acetamide groups at the pyrazole N1 position. For example, 2-chloro-N-phenylacetamide reacts with the pyrazole intermediate to form substituted derivatives .

  • Thioamide Formation : Lawesson’s reagent converts acetamide groups to thioamides in 37–89% yields .

Step 3: Coupling Reactions

  • Suzuki–Miyaura Coupling : The quinoxaline moiety participates in palladium-catalyzed cross-coupling with arylboronic acids, enabling diversification of the aromatic system.

Reactivity with Electrophiles and Nucleophiles

The compound’s functional groups exhibit distinct reactivity:

Functional Group Reaction Type Conditions Outcome
Pyrazole N-HAlkylationNaH/DMF, 0°C → RTN-substituted derivatives (e.g., 14a–d )
Ketone (C=O)Nucleophilic additionGrignard reagents, THF, −78°CSecondary alcohol formation
Quinoxaline C-HElectrophilic substitutionHNO₃/H₂SO₄, 50°CNitro derivatives (e.g., M6 )
Fluorophenyl C-FNucleophilic aromatic substitutionKOH/EtOH, refluxReplacement with –OH or –SH groups

Catalytic and Solvent Effects

  • Solvent Choice : THF/i-PrOH mixtures (4:1) enhance coupling efficiency with quinoxaline-6-carbaldehyde .

  • Catalysts :

    • Cs₂CO₃ improves yields in phosphonate coupling reactions (e.g., 10a–b synthesis) .

    • Pd(PPh₃)₄ enables Suzuki–Miyaura cross-coupling for aryl diversification.

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 246°C .

  • pH Sensitivity : Stable in anhydrous DMF but hydrolyzes in acidic aqueous conditions (1 N HCl) .

Computational Insights into Reactivity

DFT studies (B3LYP/6-31G(d,p)) reveal:

  • Electrophilic Sites : The quinoxaline nitrogen and ketone oxygen are primary electrophilic centers (MEP analysis) .

  • NLO Properties : Hyperpolarizability (β₀) values exceed 100 × 10⁻³⁰ esu, indicating strong nonlinear optical activity .

  • Frontier Orbitals : A small HOMO-LUMO gap (4.1–4.3 eV) suggests high chemical reactivity .

Key Synthetic Intermediates and Yields

Intermediate Reaction Yield Citation
10a Phosphonate coupling90%
11a Monoketone formation71%
12a Pyrazole cyclization68%
14b Alkylation with 2-fluorophenyl52%

Biological Activity and Functionalization

  • TGF-β Inhibition : Analogues like 19b show IC₅₀ = 0.28 µM against TGF-β kinase .

  • Anti-inflammatory Effects : Docking studies confirm strong interactions with COX-2 (binding energy = −9.2 kcal/mol) .

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